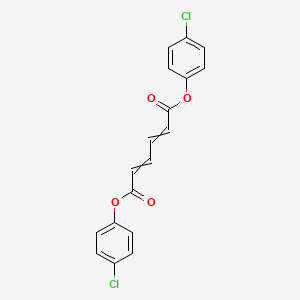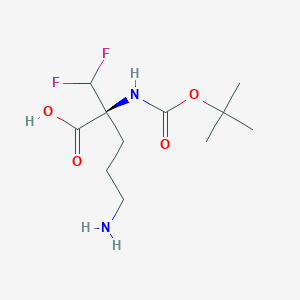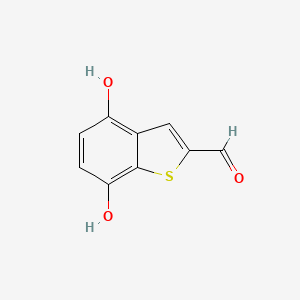
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with hydroxyl groups at positions 4 and 7 and an aldehyde group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiophene ring . Another approach involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of microwave-assisted synthesis for higher yields and fewer side reactions, can be applied .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Formation of benzothiophene-2,4,7-trione.
Reduction: Formation of 4,7-dihydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. The hydroxyl groups and the aldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Similar sulfur-containing heterocycles but without the hydroxyl and aldehyde functional groups.
Uniqueness: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene and thiophene derivatives .
Properties
CAS No. |
656241-91-7 |
|---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4,7-dihydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-4-5-3-6-7(11)1-2-8(12)9(6)13-5/h1-4,11-12H |
InChI Key |
YPRRTQSSTIWYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=C(S2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


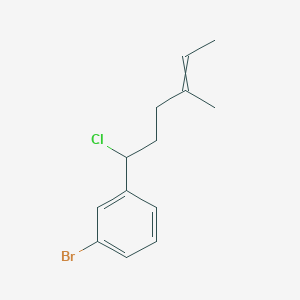
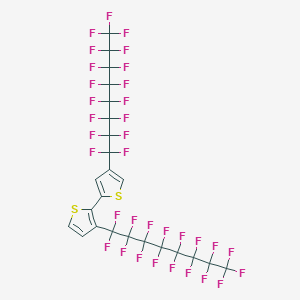

![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
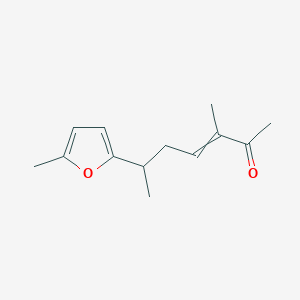
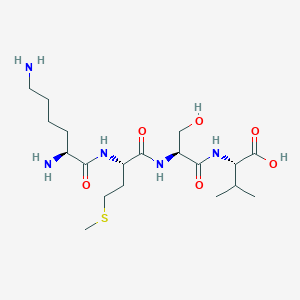
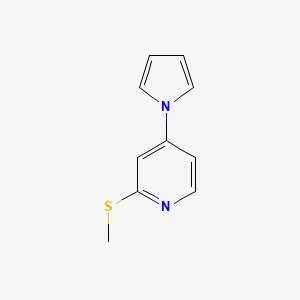
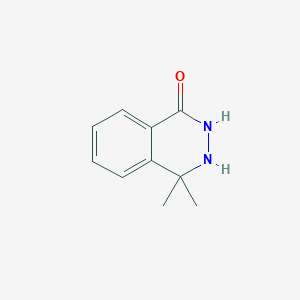
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)

